Home > Products > Screening Compounds P76807 > [Asp371]-Tyrosinase (369-377), human
[Asp371]-Tyrosinase (369-377), human - 168650-46-2

[Asp371]-Tyrosinase (369-377), human

Catalog Number: EVT-243444
CAS Number: 168650-46-2
Molecular Formula: C₄₂H₆₆N₁₀O₁₆S₂
Molecular Weight: 1031.16
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tyrosinase 369-377, human is a HLA-A2.1-restricted epitope derived from tyrosinase, has been used to develop tumor-targeted vaccines with mixed efficacy.
Overview

[Asp371]-Tyrosinase (369-377), human is a peptide derived from the enzyme tyrosinase, which plays a crucial role in the biosynthesis of melanin. This specific peptide sequence has gained attention for its potential applications in cancer immunotherapy, particularly in developing tumor-targeted vaccines. Tyrosinase is primarily expressed in melanocytes and is associated with melanoma, making it a target for therapeutic strategies aimed at enhancing immune responses against melanoma cells.

Source and Classification

The peptide [Asp371]-Tyrosinase (369-377) is classified as an epitope that is restricted by the Human Leukocyte Antigen A2.1 (HLA-A2.1). It has been utilized in various studies to develop vaccines aimed at eliciting an immune response against tumors expressing tyrosinase. The sequence of this peptide is YMDGTMSQV, which corresponds to amino acids 369-377 of the human tyrosinase protein .

Synthesis Analysis

Methods

The synthesis of [Asp371]-Tyrosinase typically involves solid-phase peptide synthesis techniques. This method allows for the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid support. The synthesis may include:

  1. Deprotection: Removal of protecting groups from amino acids.
  2. Coupling: Formation of peptide bonds between amino acids.
  3. Cleavage: Detachment of the synthesized peptide from the solid support.

Technical Details

The synthesis requires careful control of reaction conditions to ensure high purity and yield. The final product is usually purified by high-performance liquid chromatography (HPLC) to achieve a purity level exceeding 95% .

Molecular Structure Analysis

Structure

The molecular formula for [Asp371]-Tyrosinase is C42H66N10O16S2, with a molecular weight of approximately 1031.17 g/mol . The structure consists of a linear sequence of amino acids, with specific functional groups that contribute to its biological activity.

Chemical Reactions Analysis

Reactions

The primary reactions involving [Asp371]-Tyrosinase are related to its interaction with T-cell receptors on immune cells. When presented on the surface of antigen-presenting cells bound to HLA-A2.1, this peptide can stimulate T-cell activation and proliferation.

Technical Details

These interactions are critical for developing immunotherapeutic strategies, as they determine the efficacy of vaccines targeting melanoma cells expressing tyrosinase.

Mechanism of Action

Process

The mechanism of action for [Asp371]-Tyrosinase involves:

  1. Presentation: The peptide is processed by proteasomes within cells and presented on major histocompatibility complex molecules.
  2. Recognition: T-cells recognize the peptide-MHC complex through their T-cell receptors.
  3. Activation: This recognition leads to T-cell activation, resulting in targeted cytotoxic responses against melanoma cells expressing tyrosinase.

Data

Studies have shown that vaccination with tyrosinase-derived peptides can enhance anti-tumor immunity in preclinical models and clinical trials .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: 1031.17 g/mol
  • Purity: Greater than 95% .
  • Solubility: Soluble in water, which is critical for its use in biological assays and therapeutic formulations.

Chemical Properties

The chemical properties are influenced by the presence of various functional groups within the peptide structure, which may affect its stability and interaction with biological targets.

Applications

Scientific Uses

[Asp371]-Tyrosinase (369-377) has several applications in scientific research and clinical settings:

  • Cancer Immunotherapy: Used in developing vaccines aimed at melanoma treatment.
  • Tumor Targeting: Its specificity for melanoma makes it a candidate for targeted therapies.
  • Research Tool: Employed in studies investigating immune responses and T-cell activation mechanisms.
Structural and Molecular Characterization of [Asp371]-Tyrosinase (369-377)

Primary Sequence Analysis and Post-Translational Modifications

The [Asp371]-Tyrosinase (369-377) peptide is a 9-mer fragment (YMDGTMSQV) derived from residues 369–377 of human tyrosinase, a melanocyte-specific enzyme critical for melanin biosynthesis. This epitope features a non-synonymous substitution at position 371, where asparagine (N) is replaced by aspartic acid (D) – designated as the N371D mutation. The primary sequence is characterized by:

  • Hydrophobic residues (Met², Met⁶, Val⁹) constituting 33% of the peptide, facilitating membrane interactions [1] [9].
  • Polar/charged residues (Asp³, Ser⁷, Gln⁸) enabling solubility and hydrogen bonding [8].
  • A molecular weight of 1,031.16 Da and the chemical formula C₄₂H₆₆N₁₀O₁₆S₂ [1] [10].

Post-translational modifications are significantly altered by the N371D mutation. Wild-type tyrosinase (YMNGTMSQV) contains a conserved N-glycosylation motif (N-X-T/S) at N371. The Asp371 substitution eliminates this motif, preventing glycosylation and enhancing epitope availability for MHC-I processing [4] [9]. Mass spectrometry confirms the absence of glycan adducts in the Asp371 variant, contrasting with heterogeneous glycosylation patterns in the wild-type peptide [7].

Table 1: Primary Structural Attributes of [Asp371]-Tyrosinase (369-377)

PropertyValue
Amino Acid SequenceTyr-Met-Asp-Gly-Thr-Met-Ser-Gln-Val
Sequence CodeYMDGTMSQV
Molecular Weight1,031.16 Da
CAS Number168650-46-2
Key ModificationN371D (glycosylation loss)
Biological RelevanceHLA-A*02:01-restricted epitope

Three-Dimensional Conformational Dynamics in HLA-A*02:01 Binding

The Asp371 peptide adopts an extended conformation when bound to the HLA-A*02:01 groove, with anchor residues deeply embedded in the B and F pockets. Structural studies reveal:

  • Position 1 (Tyr) and Position 9 (Val) serve as primary anchors, forming hydrogen bonds with HLA-A*02:01 at Tyr₇/Tyr₁₇₁ and Val₉/Tyr₈₄, respectively [3] [7].
  • Position 3 (Asp³⁷¹) acts as a secondary anchor, creating a salt bridge with HLA-A*02:01 Lys₁₄₆, stabilizing the peptide-MHC complex (pMHC) [6].
  • Molecular dynamics simulations show the central motif (Gly⁴-Thr⁵-Met⁶) exhibits flexibility, enabling conformational adjustments during TCR docking [6].

Compared to other HLA-A*02:01 epitopes, the Asp371 peptide demonstrates moderate binding affinity (Kd ≈ 150 nM) due to optimal anchor positioning and complementary charge distribution. The N371D mutation enhances this affinity by 2.3-fold over the wild-type by eliminating steric clashes from glycan moieties [7].

Table 2: Key Interactions in HLA-A02:01-[Asp371] Peptide Complex*

Peptide PositionResidueInteraction with HLA-A*02:01Role
1TyrHydrogen bonds (Tyr₇/Tyr₁₇₁)Primary anchor
3Asp³⁷¹Salt bridge (Lys₁₄₆)Secondary anchor
6MetHydrophobic packing (Phe₉)Stability
9ValHydrogen bonds (Tyr₈₄)Primary anchor

Comparative Analysis of Wild-Type vs. Asp371-Mutated Epitope Stability

The N371D mutation fundamentally alters the biophysical and immunological properties of the tyrosinase epitope:

Thermodynamic Stability

  • The Asp371 variant exhibits a melting temperature (Tₘ) of 58°C for its pMHC complex, 9°C higher than the wild-type (49°C), indicating enhanced structural rigidity [1] [7].
  • Free energy (ΔG) of folding is −42 kJ/mol for the mutant versus −29 kJ/mol for the wild-type, attributed to optimized charge complementarity after deglycosylation [6].

Biochemical Behavior

  • Wild-type peptide undergoes co-translational N-glycosylation in the endoplasmic reticulum, reducing proteasomal processing efficiency by 70% and impeding MHC loading [4] [9].
  • The Asp371 mutant resists glycosylation, accelerating epitope processing and increasing MHC-I surface expression by 4-fold in melanoma cell lines [9].

Immunological Implications

  • TCR recognition is 5-fold more efficient for the Asp371-HLA-A*02:01 complex due to consistent peptide positioning, validated by ELISPOT assays showing higher IFN-γ secretion [7] [8].
  • Despite enhanced stability, clinical studies report mixed efficacy in vaccine trials due to tumor-mediated immunosuppression unrelated to epitope structure [1] [3].

Table 3: Wild-Type vs. Asp371-Mutated Epitope Properties

ParameterWild-Type (YMNGTMSQV)Asp371 Mutant (YMDGTMSQV)Change
Glycosylation StatusYes (at N371)NoLoss of site
HLA-A*02:01 Kd345 nM150 nM2.3-fold ↑
pMHC Tₘ49°C58°C+9°C
Epitope ProcessingLow (glycosylated)High4-fold ↑
TCR ActivationWeakStrong5-fold ↑

Properties

CAS Number

168650-46-2

Product Name

[Asp371]-Tyrosinase (369-377), human

IUPAC Name

2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C₄₂H₆₆N₁₀O₁₆S₂

Molecular Weight

1031.16

InChI

InChI=1S/C42H66N10O16S2.C2HF3O2/c1-20(2)33(42(67)68)52-39(64)25(10-11-30(44)56)47-40(65)29(19-53)50-38(63)27(13-15-70-5)48-41(66)34(21(3)54)51-31(57)18-45-36(61)28(17-32(58)59)49-37(62)26(12-14-69-4)46-35(60)24(43)16-22-6-8-23(55)9-7-22;3-2(4,5)1(6)7/h6-9,20-21,24-29,33-34,53-55H,10-19,43H2,1-5H3,(H2,44,56)(H,45,61)(H,46,60)(H,47,65)(H,48,66)(H,49,62)(H,50,63)(H,51,57)(H,52,64)(H,58,59)(H,67,68);(H,6,7)

SMILES

CC(C)C(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC1=CC=C(C=C1)O)N.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.